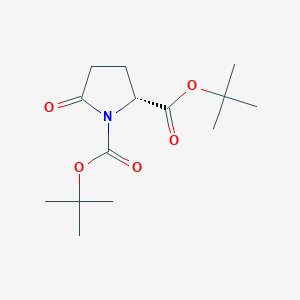

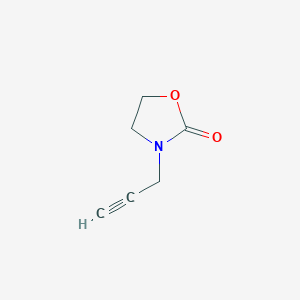

![molecular formula C6H10N4 B1339200 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-A]pyridin-8-amine CAS No. 132454-36-5](/img/structure/B1339200.png)

5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-A]pyridin-8-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

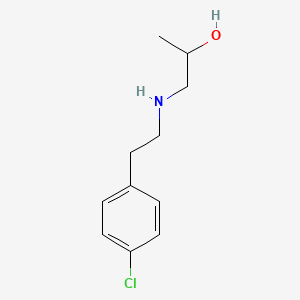

The compound of interest, 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-A]pyridin-8-amine, is a bicyclic heterocycle that is non-flat and possesses a structure that is likely to be useful in the design of lead-like compounds for drug discovery. This structure is a part of a class of compounds that have been identified as privileged motifs due to their potential biological activity and their utility in medicinal chemistry .

Synthesis Analysis

The synthesis of related triazolopyridine compounds involves multi-step reactions that can be optimized for high yield and purity. For instance

Scientific Research Applications

Lead Compound Design for Antidiabetic Drugs

Mishchuk et al. (2016) outlined the preparation of six sets of functionalized building blocks based on 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine and 5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridine cores. These compounds have been identified as privileged motifs for lead-like compound design, with specific derivatives showing promise as novel anti-diabetes drug leads by stimulating glucagon-like peptide-1 (GLP-1) secretion (Mishchuk et al., 2016).

Molecular and Crystal Structure Analysis

Research by Dolzhenko et al. (2011) explored the molecular and crystal structure of a closely related compound, providing insights into the arrangement of molecules and their intermolecular hydrogen bonds. This study contributes to understanding the structural aspects of triazolopyridine derivatives, which can be useful in designing compounds with desired physical and chemical properties (Dolzhenko et al., 2011).

Synthesis of Novel Derivatives for Biological Activity

Ibrahim et al. (2011) discussed the facile and efficient synthesis of a new class of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine derivatives, highlighting the versatility of triazolopyridine derivatives in synthesizing a wide range of heterocyclic compounds. This type of research underscores the utility of these compounds in medicinal chemistry, particularly in the discovery of new therapeutic agents (Ibrahim et al., 2011).

Antibacterial Properties

Govori et al. (2009) synthesized new pyrido – 1,2,4 – triazole‐ 3 – thiones, demonstrating their antibacterial properties. This research illustrates the potential of triazolopyridine derivatives in developing new antibacterial agents, addressing the growing need for novel antibiotics due to increasing antibiotic resistance (Govori et al., 2009).

Antitumor Activities

Ahmed et al. (2014) explored the synthesis and anti-tumor activities of new [1,2,4]triazolo[1,5-a]pyrimidine derivatives, revealing their potent anti-tumor cytotoxic activity against various human cancer cell lines. This study contributes to the search for new cancer therapies, highlighting the potential therapeutic applications of triazolopyridine derivatives (Ahmed et al., 2014).

Future Directions

The future directions for 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-A]pyridin-8-amine involve further synthetic application of the library members for medicinally oriented synthesis . The potential of this compound and its derivatives in the field of medicinal chemistry is significant, given their status as a “privileged motif” .

properties

IUPAC Name |

5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c7-5-2-1-3-10-6(5)8-4-9-10/h4-5H,1-3,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWSSXLAQFDGEDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=NC=NN2C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90567692 |

Source

|

| Record name | 5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyridin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-A]pyridin-8-amine | |

CAS RN |

132454-36-5 |

Source

|

| Record name | 5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyridin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[(Difluoromethyl)thio]methyl}benzene](/img/structure/B1339143.png)

![7-Bromobenzo[d]oxazol-2(3H)-one](/img/structure/B1339144.png)